molecular formula C9H9ClN4OS B2666017 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2097892-19-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2666017
CAS RN: 2097892-19-6
M. Wt: 256.71
InChI Key: KSCYPDQXHUMPLL-UHFFFAOYSA-N
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Description

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The compound also features a thiophene ring, which is a sulfur-containing aromatic compound, and a carboxamide group, which is a common functional group in bioactive molecules .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as the one in this compound, can be achieved through various methods, including the Huisgen cycloaddition, also known as "click chemistry" . The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction .


Molecular Structure Analysis

The 1,2,3-triazole ring in the compound can exist in two tautomeric forms, with the hydrogen atom at either the 1- or 2-position . The exact structure would depend on factors such as the pH of the solution and the specific substituents on the ring .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of reactions, including alkylation, arylation, azide reactions, cycloadditions, oxidative cyclizations, and rearrangements . The specific reactions that “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Some general properties of 1,2,3-triazoles include amphoteric behavior (they can act as both acids and bases), and the ability to form tautomers .

Future Directions

The synthesis and study of novel 1,2,3-triazole and thiophene derivatives is an active area of research, due to their potential biological activity . Future research could involve synthesizing “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” and studying its properties and biological activity.

properties

IUPAC Name

5-chloro-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCYPDQXHUMPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

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